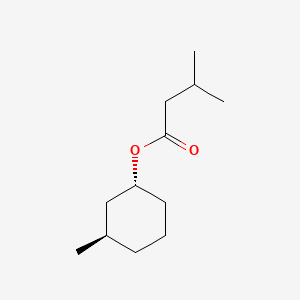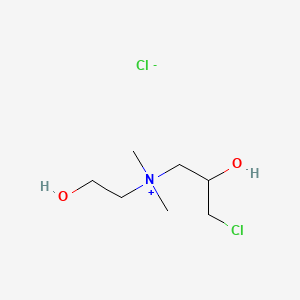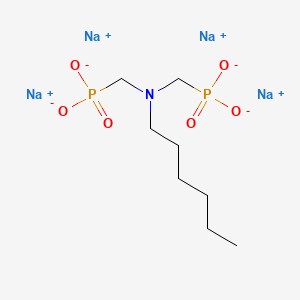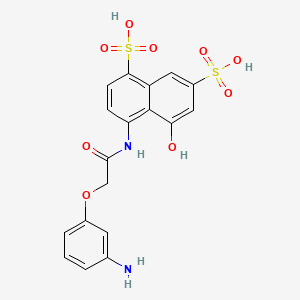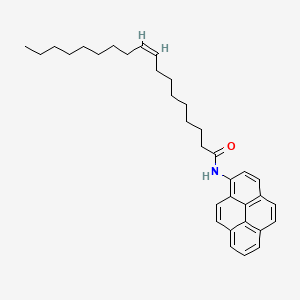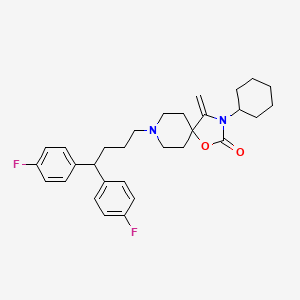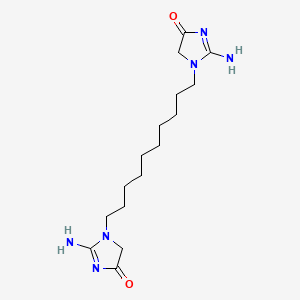
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H20O3. It is characterized by the presence of an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether. This compound is notable for its unique structure, which includes a carboxylate ester group and a branched alkyl chain with a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 3-methyl-3-(4-methylpent-3-enyl)oxirane. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl chloroacetate acts as the electrophile and the oxirane compound acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Amino alcohols, thioethers, or other substituted products.
Scientific Research Applications
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA. This reactivity underlies its potential biological activity, including its ability to inhibit enzymes or modify cellular processes.
Comparison with Similar Compounds
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:
- (2R,3R)-2,3-epoxy-3,7-dimethyl-6-octenyl acetate**: Another epoxide with a different ester group.
2,3-Epoxy-geranial: Similar in structure but with different substituents on the oxirane ring.
2,3-epoxycitral: A related compound with a similar oxirane ring but different alkyl chain.
These compounds share the oxirane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
75033-21-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-14-11(13)10-12(4,15-10)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
NZPDKZBODKIQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


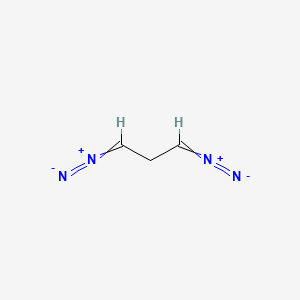
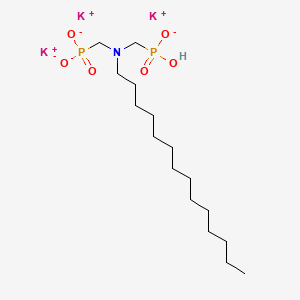
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
